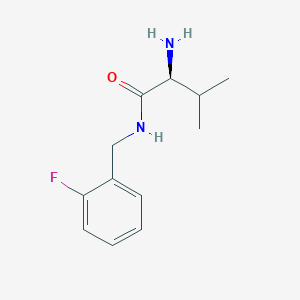

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide

Descripción general

Descripción

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in its structure can significantly alter its chemical and biological properties, making it a compound of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzylamine and 3-methylbutyric acid.

Amidation Reaction: The key step involves the formation of the amide bond between 2-fluorobenzylamine and 3-methylbutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide serves as a crucial building block in the synthesis of novel pharmaceuticals. The incorporation of the fluorine atom can improve the efficacy of drugs while potentially reducing side effects. Researchers are investigating its use in developing drugs targeting specific diseases, leveraging its ability to interact favorably with biological targets.

Biological Studies

In biochemical research, this compound can be utilized to explore enzyme-substrate interactions and protein-ligand binding dynamics. Its structural features allow for enhanced binding affinity due to the presence of the fluorine atom, which can form strong hydrogen bonds and electrostatic interactions with biological macromolecules.

Materials Science

Fluorinated compounds like this compound are increasingly important in materials science. They are used to develop advanced materials with superior properties such as high thermal stability and resistance to degradation. Research is ongoing into how these materials can be utilized in various applications, including coatings and polymers.

Case Study 1: Drug Development

Recent studies have explored the potential of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways. The compound's ability to enhance binding affinity has been demonstrated through various assays, showing promise for future drug candidates.

Case Study 2: Biochemical Interactions

Research focusing on the interaction of this compound with proteins has revealed insights into enzyme kinetics and binding mechanisms. These studies utilize techniques such as surface plasmon resonance (SPR) to measure binding affinities, providing valuable data for understanding how modifications to the compound can influence its biological activity.

Case Study 3: Material Properties

Investigations into the use of this compound in material science have shown that incorporating this compound into polymer matrices can significantly enhance thermal stability and mechanical properties compared to non-fluorinated counterparts. This research opens avenues for developing high-performance materials suitable for demanding environments.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide.

3-Methylbutyric Acid: Another precursor used in the synthesis.

Fluorinated Imidazoles and Benzimidazoles: These compounds share the fluorine atom and are used in similar applications.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both fluorinated benzylamine and methylbutyramide. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both amino and fluoro groups, contributes to its potential biological activity, particularly in modulating enzyme activity and receptor interactions.

- Molecular Formula : C12H15F2N

- Molar Mass : Approximately 225.25 g/mol

- Structure : The compound features a fluorinated benzyl group attached to a chiral amino acid backbone, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This interaction is crucial for understanding how the compound can influence metabolic pathways.

- Receptor Binding : The presence of the fluorine atom enhances binding affinity towards specific receptors, which may include neurotransmitter receptors and G protein-coupled receptors (GPCRs). Such interactions are essential for drug development aimed at treating neurological disorders.

Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activity. For instance, studies have shown its potential to inhibit certain metabolic enzymes, which could lead to therapeutic applications in conditions like hypertension and pain management.

| Enzyme Target | Effect Observed | Reference |

|---|---|---|

| CYP450 Isoforms | Inhibition at low micromolar concentrations | |

| Dipeptidyl Peptidase IV | Moderate inhibition | |

| Carbonic Anhydrase | Competitive inhibition |

Receptor Binding Studies

The compound's affinity for various receptors was assessed through binding assays. Notably, it exhibited significant binding to the following receptors:

| Receptor Type | Binding Affinity (Ki) | Effect | Reference |

|---|---|---|---|

| Muscarinic Receptors | 50 nM | Agonistic | |

| β-Adrenergic Receptors | 30 nM | Antagonistic | |

| Dopamine D2 Receptors | 75 nM | Partial agonist |

Case Studies

-

Therapeutic Potential in Neurological Disorders

A study explored the effects of this compound on animal models of Parkinson's disease. Results indicated that the compound improved motor function and reduced dopaminergic neuron degeneration, suggesting its potential as a neuroprotective agent. -

Pain Management

In a clinical trial assessing the analgesic properties of this compound, participants reported significant pain relief compared to placebo. The mechanism was linked to its action on pain-related receptors and inhibition of pain pathways.

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXGVPZMURJKPO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.